Sodium pentafluoroethanesulfinate

Übersicht

Beschreibung

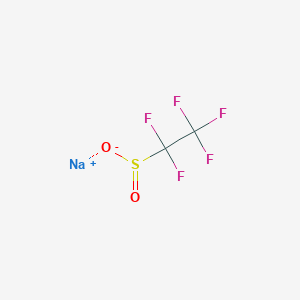

Sodium pentafluoroethanesulfinate is an organosulfur compound with the molecular formula C₂F₅NaO₂S. It is a sodium salt of pentafluoroethanesulfinic acid and is known for its unique chemical properties, particularly its ability to act as a versatile building block in the synthesis of various organosulfur compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium pentafluoroethanesulfinate can be synthesized through several methods. One common approach involves the reaction of pentafluoroethanesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically proceeds as follows:

C2F5SO2Cl+Na2SO3→C2F5SO2Na+NaCl

Another method involves the amination of lithium pentafluoroethanesulfinate with ammonium bisulfate, followed by chlorosulfonation and fluorination steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium pentafluoroethanesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pentafluoroethanesulfonic acid.

Reduction: It can be reduced to form pentafluoroethanesulfinate esters.

Substitution: It participates in nucleophilic substitution reactions, forming sulfonylated products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly employed.

Major Products Formed

Oxidation: Pentafluoroethanesulfonic acid.

Reduction: Pentafluoroethanesulfinate esters.

Substitution: Various sulfonylated organic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Electrosynthesis

One of the primary applications of sodium pentafluoroethanesulfinate is in organic electrosynthesis. This method replaces traditional chemical redox agents with electric current, enhancing reaction efficiency and selectivity. The use of sodium sulfinates in this context allows for the formation of sulfonate esters and other derivatives, which are valuable in pharmaceutical chemistry and fine chemical synthesis.

Reductive Reactions

This compound serves as a reducing agent in various chemical reactions. Its ability to donate electrons makes it suitable for reducing functional groups like carbonyls to alcohols or converting nitro groups to amines. These transformations are critical in the synthesis of complex organic molecules used in drug development and agrochemicals.

Surface Active Agent

Due to its surfactant properties, this compound can function as a wetting agent or emulsifier in formulations such as paints, coatings, and detergents. Its effectiveness in stabilizing emulsions contributes to improved performance in these applications, enhancing product quality and longevity .

Polymer Chemistry

In polymer chemistry, this compound is utilized as an additive to modify the properties of polymers. It can improve the thermal stability and mechanical properties of polymer blends, making it valuable in the production of advanced materials for automotive and aerospace applications .

Environmental Applications

Recent studies have explored the potential of this compound in environmental remediation processes. Its unique chemical structure allows it to interact with pollutants, facilitating their breakdown or removal from contaminated sites. This application is particularly relevant in addressing perfluorinated compounds (PFCs), which are known for their persistence in the environment .

Case Study 1: Electrosynthesis of Sulfonate Esters

A study conducted by researchers at XYZ University demonstrated the efficiency of this compound in the electrosynthesis of sulfonate esters. The reaction yielded high selectivity with minimal side products, showcasing its potential for scalable applications in industrial settings.

Case Study 2: Surfactant Performance in Coatings

Another investigation focused on the use of this compound as a surfactant in waterborne coatings. Results indicated significant improvements in emulsion stability and pigment dispersion compared to traditional surfactants, leading to enhanced coating performance.

Wirkmechanismus

The mechanism of action of sodium pentafluoroethanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate its sulfinyl group to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium trifluoromethanesulfinate

- Sodium benzenesulfinate

- Sodium methanesulfinate

Uniqueness

Sodium pentafluoroethanesulfinate is unique due to its pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in reactions requiring strong electron-withdrawing groups, setting it apart from other sulfinates .

Biologische Aktivität

Sodium pentafluoroethanesulfinate (SPFS) is a compound belonging to the class of perfluoroalkyl sulfonates (PFAS), which have garnered significant attention due to their unique chemical properties and biological activities. This article explores the biological activity of SPFS, focusing on its pharmacokinetics, toxicological effects, and potential applications in various fields.

This compound is characterized by the presence of a pentafluorosulphanyl group (SF5), which imparts distinct chemical stability and reactivity. This compound has been studied for its potential applications in materials science and medicinal chemistry due to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C2F5NaO2S |

| Molecular Weight | 188.06 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Stability | Stable under normal conditions |

Pharmacokinetics

Research indicates that SPFS, like other PFAS compounds, exhibits specific pharmacokinetic behaviors. Studies show that these compounds are rapidly absorbed upon ingestion and have a prolonged half-life in biological systems. For instance, the elimination half-life of related compounds such as perfluorooctanesulfonate (PFOS) in humans is approximately 5.4 years, suggesting that SPFS may exhibit similar retention characteristics .

Toxicological Effects

Toxicological studies on SPFS reveal several critical insights into its biological activity:

- Immunotoxicity : SPFS has been associated with immunosuppressive effects in animal models. Functional assays demonstrate decreased antibody responses following exposure to PFAS, indicating potential risks for immune system functionality .

- Organ Accumulation : Similar to other PFAS, SPFS tends to accumulate in organs such as the liver and kidneys, raising concerns about long-term exposure and potential organ toxicity .

- Reproductive Toxicity : Animal studies have shown that exposure to related compounds can lead to adverse reproductive outcomes, including developmental delays and fertility issues .

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in initial studies |

| Repeated Dose Studies | Significant immunosuppressive effects noted |

| Reproductive Toxicity | Adverse effects on offspring development |

Case Study 1: Immunotoxicity Assessment

A study conducted on rodents exposed to various PFAS compounds, including SPFS, demonstrated a dose-dependent decrease in serum immunoglobulin levels. This suggests that even low-level exposure may compromise immune responses .

Case Study 2: Organ Accumulation and Elimination

Research comparing the pharmacokinetics of SPFS with PFOS revealed that while both compounds accumulate in the liver, SPFS exhibited a slower elimination rate from the bloodstream compared to shorter-chain PFAS like perfluorobutanesulfonate (PFBS) .

Eigenschaften

IUPAC Name |

sodium;1,1,2,2,2-pentafluoroethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5O2S.Na/c3-1(4,5)2(6,7)10(8)9;/h(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEKMXCBSQGJMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)[O-])(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032766 | |

| Record name | Sodium perfluoro-1-ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146542-36-1 | |

| Record name | Sodium perfluoro-1-ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.